(6-Bromo-2-chloro-3-ethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H10BrClO2 and a molecular weight of 265.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol typically involves the bromination and chlorination of a phenyl ring followed by the introduction of an ethoxy group and a methanol group. One common method involves the following steps:
Bromination: The phenyl ring is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 6-position.
Chlorination: Chlorination is carried out using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position.
Ethoxylation: The ethoxy group is introduced using ethyl alcohol (ethanol) in the presence of a base such as sodium ethoxide (NaOEt).
Methanol Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of (6-Bromo-2-chloro-3-ethoxyphenyl)aldehyde or (6-Bromo-2-chloro-3-ethoxyphenyl)carboxylic acid.
Reduction: Formation of (6-Bromo-2-chloro-3-ethoxyphenyl)hydrocarbon.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In studies involving the interaction of halogenated phenyl compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the ethoxy group allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2-chloro-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(6-Bromo-2-chloro-3-ethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(6-Bromo-2-chloro-3-ethoxyphenyl)acetone: Similar structure but with an acetone group instead of a methanol group.
Uniqueness
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is unique due to the specific combination of bromine, chlorine, and ethoxy groups attached to the phenyl ring along with the methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(6-bromo-2-chloro-3-ethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPLEFYEOUCTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.